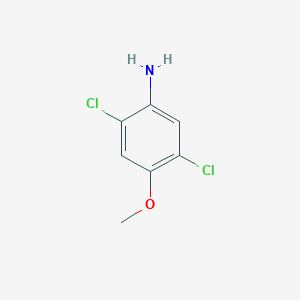

![molecular formula C14H21N5O B2581725 N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-3,3-二甲基丁酰胺 CAS No. 2034226-94-1](/img/structure/B2581725.png)

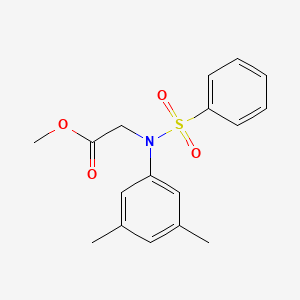

N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-3,3-二甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has been used in various areas of drug design . The ring system of TPs is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves the cyclization of H-1,2,4-triazol-5-amine and an appropriate ester in acetic acid (AcOH), generating an intermediate compound. This intermediate is then converted to the final [1,2,4]triazolo[1,5-a]pyrimidine derivative in phosphorus oxychloride (POCl3) .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

科学研究应用

Based on the information gathered, here is a comprehensive analysis of the scientific research applications of the compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide”:

Cancer Treatment

The triazolopyrimidine scaffold is a prominent feature in compounds designed for cancer therapy due to its potential to inhibit CDK2 (cyclin-dependent kinase 2), a critical protein in cell cycle regulation . Compounds with this structure have shown significant cytotoxic activities against various cancer cell lines, including breast and colorectal cancers .

Antimicrobial Applications

Triazolopyrimidines exhibit a broad spectrum of antimicrobial activities. They have been studied for their potential as agrobactericides, offering a promising avenue for the development of more efficient antimicrobial agents .

Antiviral Research

This class of compounds has also been explored for antiviral applications. Their ability to interact with viral components makes them candidates for the development of new antiviral drugs .

Material Science

In the field of material sciences, triazolopyrimidines are utilized for their unique properties, which include the formation of transition metal complexes. These complexes have potential applications in various technological advancements .

Cardiovascular Research

Some derivatives of triazolopyrimidines are being investigated for their cardiovascular applications, particularly as vasodilators. This could lead to new treatments for cardiovascular disorders .

Diabetes Management

The compound’s framework is being studied for its use in managing type 2 diabetes. Researchers are exploring its role in glucose metabolism and insulin regulation .

Herbicide and Fungicide Development

The agricultural sector benefits from the herbicidal and fungicidal properties of triazolopyrimidines. They are key components in the synthesis of compounds that protect crops from various pathogens .

Energetic Materials

Triazolopyrimidines have been identified as components in the development of energetic materials that are thermally robust. These materials are explored for their potential use in explosives and propellants due to their insensitivity and detonating capabilities .

作用机制

属性

IUPAC Name |

3,3-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O/c1-14(2,3)7-12(20)15-6-4-5-11-8-16-13-17-10-18-19(13)9-11/h8-10H,4-7H2,1-3H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCHMZCSBFGQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCCC1=CN2C(=NC=N2)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2581642.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2581646.png)

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2581647.png)

![[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B2581651.png)

![Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2581652.png)

![(E)-3'-methoxy-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2581657.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)

![(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581661.png)